N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine

Lipophilicity Drug-likeness Membrane permeability

N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine (CAS 1289387-53-6, free base MW 183.64 g/mol; hydrochloride salt CAS 1353979-80-2, MW 220.10 g/mol) is a chloropyrazine derivative bearing an N-cyclopropylmethylamine side chain. It belongs to the class of 2-aminomethyl-3-chloropyrazine building blocks, which serve as key intermediates in the synthesis of kinase inhibitors including the FDA-approved Bruton tyrosine kinase (BTK) inhibitor acalabrutinib.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
Cat. No. B11910026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESC1CC1NCC2=NC=CN=C2Cl
InChIInChI=1S/C8H10ClN3/c9-8-7(10-3-4-11-8)5-12-6-1-2-6/h3-4,6,12H,1-2,5H2
InChIKeyDQPLYIDVSXGUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine – Compound Identity, Class Context, and Procurement Baseline


N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine (CAS 1289387-53-6, free base MW 183.64 g/mol; hydrochloride salt CAS 1353979-80-2, MW 220.10 g/mol) is a chloropyrazine derivative bearing an N-cyclopropylmethylamine side chain [1]. It belongs to the class of 2-aminomethyl-3-chloropyrazine building blocks, which serve as key intermediates in the synthesis of kinase inhibitors including the FDA-approved Bruton tyrosine kinase (BTK) inhibitor acalabrutinib [2]. The compound is supplied in both free base (typical purity 95–98%) and hydrochloride salt forms, with recommended storage at 2–8°C [1]. Its core structural feature—a cyclopropyl group attached to the secondary amine—distinguishes it from other N-alkyl analogs (methyl, ethyl, isopropyl) in the same 3-chloropyrazin-2-ylmethylamine series, imparting measurable differences in lipophilicity, polar surface area, and conformational constraint that are relevant to downstream synthetic utility and drug-like property optimization .

Why N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine Cannot Be Generically Substituted by Other N-Alkyl Analogs


The N-alkyl substituent on the 3-chloropyrazin-2-ylmethylamine scaffold is not a passive structural feature; it directly governs physicochemical properties critical to both synthetic reactivity and the drug-like character of downstream products. The cyclopropyl group in the target compound introduces a unique combination of conformational rigidity, ring strain-driven metabolic stability, and distinct electronic effects that cannot be replicated by linear (ethyl) or branched (isopropyl) alkyl chains . When cyclopropyl is replaced by ethyl or isopropyl, the resulting analog exhibits different LogP and polar surface area (PSA) values, altering membrane permeability, solubility, and protein binding potential in any final drug candidate built from that intermediate . In synthetic applications, the cyclopropyl secondary amine presents different nucleophilicity and steric profile during amide bond formation or reductive amination compared to ethylamino or isopropylamino analogs, potentially affecting reaction yields and impurity profiles [1]. For procurement decisions, selecting the correct N-alkyl analog at the building-block stage is therefore not interchangeable; it determines both the synthetic route efficiency and the physicochemical properties of the final compound.

Quantitative Differentiation Evidence for N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine vs. Closest Analogs


Lipophilicity Advantage: LogP Comparison of N-Cyclopropyl vs. Primary Amine and N-Ethyl Analogs

The target compound exhibits a computed LogP of 2.57, which is substantially higher than the primary amine parent compound (3-chloropyrazin-2-yl)methanamine (LogP range -0.49 to 1.29, depending on salt form and calculation method) [1]. Compared to the N-ethyl analog (N-((3-chloropyrazin-2-yl)methyl)ethanamine), which has a reported ZINC-calculated LogP of approximately 1.08, the cyclopropyl-substituted compound is approximately 1.5 log units more lipophilic [2]. This LogP of 2.57 places the cyclopropyl derivative in a more favorable range for passive membrane permeability according to Lipinski's guidelines (optimal LogP 1–3), while the primary amine parent (LogP ~1.29 or lower) and N-ethyl analog (~1.08) fall at or below the lower boundary of this optimal window [3].

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (PSA) Differentiation: Lower PSA of Cyclopropyl Derivative Predicts Improved Passive Absorption

The target compound has a computed topological polar surface area (tPSA) of 37.81 Ų, which is 14.0 Ų lower than the primary amine parent (3-chloropyrazin-2-yl)methanamine (PSA 51.80 Ų) [1]. This PSA difference arises because the secondary amine in the target compound presents only one N–H hydrogen bond donor, whereas the primary amine parent presents two N–H donors. Under Veber's rule, a PSA below 140 Ų generally predicts good oral bioavailability; while both compounds fall well below this threshold, the 37.81 Ų value of the cyclopropyl derivative is notably closer to the range typical of highly brain-penetrant compounds (PSA < 60–70 Ų), whereas the primary amine's higher PSA (51.8 Ų) and additional hydrogen bond donor may reduce CNS penetration potential for any CNS-targeted downstream application [2].

Polar surface area Oral bioavailability Absorption prediction

Structural Differentiation: Cyclopropyl-Induced Conformational Constraint vs. Linear and Branched N-Alkyl Analogs

The cyclopropyl group in the target compound introduces a unique combination of conformational rigidity and metabolic stability that is absent in N-ethyl (linear, freely rotating) and N-isopropyl (branched but non-cyclic) analogs . Cyclopropyl rings are recognized as a 'privileged scaffold' in medicinal chemistry: the ring strain (~27.5 kcal/mol) and restricted bond rotation reduce the entropic penalty upon target binding while the cyclopropyl C–H bonds are less susceptible to cytochrome P450-mediated oxidation compared to the secondary C–H bonds of ethyl and isopropyl groups [1]. This is evidenced by the widespread presence of cyclopropylamine motifs in FDA-approved drugs across cardiovascular, CNS, anticancer, and anti-inflammatory indications, whereas linear ethylamino and isopropylamino analogs of similar chloropyrazine scaffolds are comparatively underrepresented in clinical-stage compounds [2].

Conformational restriction Metabolic stability Cyclopropyl privileged scaffold

Synthetic Utility: N-Cyclopropyl Secondary Amine Reactivity Profile vs. Primary Amine in Amide Coupling and Reductive Amination

The target compound's secondary cyclopropylamine functionality offers distinct synthetic advantages over the primary amine parent (3-chloropyrazin-2-yl)methanamine in downstream derivatization. Secondary amines exhibit controlled mono-reactivity in amide coupling reactions, avoiding the bis-acylation side products that can occur with primary amines [1]. This is evidenced by the acalabrutinib synthetic route disclosed in WO2021111465A1, where the primary amine (3-chloropyrazin-2-yl)methanamine is condensed with Cbz-L-proline using HATU/triethylamine to form a single amide bond, but requires careful stoichiometric control to avoid over-acylation; a secondary amine building block such as the target cyclopropyl compound would intrinsically preclude bis-acylation [2]. The steric profile of the cyclopropyl group (moderate steric bulk) also provides a tunable reactivity profile: less hindered than isopropyl (which can slow amide coupling kinetics) but more directing than ethyl (which offers minimal steric control) [3].

Synthetic intermediate Amide coupling Reductive amination

Procurement Specification: Free Base vs. Hydrochloride Salt Form and Purity Comparison Across Suppliers

The target compound is commercially available in two forms: free base (CAS 1289387-53-6, MW 183.64 g/mol) at 95% purity, and hydrochloride salt (CAS 1353979-80-2, MW 220.10 g/mol) at ≥95% purity [1]. In comparison, the N-ethyl analog free base (CAS 1289386-39-5, MW 171.63 g/mol) is offered at 95%+ purity, while the N-isopropyl analog free base (CAS 1289385-16-5, MW 185.65 g/mol) is offered at NLT 98% purity [2]. The hydrochloride salt form of the target compound provides superior aqueous solubility for reaction setups compared to the free base, and its higher molecular weight (220.10 vs. 183.64) must be accounted for in stoichiometric calculations . Storage conditions are consistent across analogs: 2–8°C, inert atmosphere recommended [2].

Salt form selection Purity specification Procurement quality

Recommended Application Scenarios for N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Intermediate Requiring Balanced Lipophilicity (LogP 2.57) for Oral Bioavailability

Drug discovery programs targeting kinases (e.g., BTK, TYK2, JAK family) can utilize this building block as a key intermediate where the LogP of 2.57 falls within the optimal range (1–3) for oral absorption as defined by Lipinski's Rule of Five [1]. The chloropyrazine core provides a synthetic handle for further functionalization (e.g., Suzuki coupling at the chlorine position after imidazopyrazine cyclization, as demonstrated in acalabrutinib synthesis [2]), while the cyclopropyl secondary amine contributes conformational constraint for target binding. The combination of PSA 37.81 Ų and LogP 2.57 predicts favorable permeability, making this intermediate particularly suitable for programs targeting intracellular kinase domains where cellular penetration is a key design criterion .

CNS Drug Discovery: Building Block with Favorable PSA (<40 Ų) for Blood-Brain Barrier Penetration Potential

For neuroscience programs targeting CNS indications (e.g., LSD1 inhibition for schizophrenia, Alzheimer's, or Parkinson's disease as described in the cyclopropanamine patent literature [3]), this compound's low PSA of 37.81 Ų positions it favorably within the established CNS drug space (typically PSA < 60–70 Ų for brain penetration). Compared to the primary amine parent (PSA 51.8 Ų), the 27% lower PSA and single hydrogen bond donor of the cyclopropyl secondary amine predict improved passive BBB penetration . Further, the metabolic stability advantage conferred by the cyclopropyl group's reduced susceptibility to CYP-mediated oxidation supports the design of CNS agents with longer half-lives and reduced first-pass metabolism [4].

Multi-Step Synthesis: Secondary Amine Building Block for Clean Amide Coupling with Reduced Side-Product Formation

In multi-step synthetic routes requiring selective mono-acylation of an aminomethylpyrazine intermediate, this secondary amine building block offers inherent protection against bis-acylation side products that plague primary amine intermediates [5]. This translates to reduced purification requirements and potentially higher isolated yields in amide bond formation steps. The moderate steric bulk of the cyclopropyl group further provides more predictable regiochemical outcomes compared to the minimally steric ethyl analog or the excessively hindered isopropyl analog [6]. Procurement of the hydrochloride salt form (CAS 1353979-80-2) is recommended for aqueous reaction conditions, while the free base (CAS 1289387-53-6) is preferred for anhydrous coupling protocols [7].

Fragment-Based Drug Discovery (FBDD): Privileged Cyclopropylamine Fragment with Drug-Like Physicochemical Profile

As a low molecular weight fragment (183.64 Da), this compound satisfies fragment library criteria (MW < 300 Da) while incorporating a cyclopropylamine privileged scaffold that is prevalent in approved drugs across cardiovascular, CNS, anticancer, and anti-inflammatory indications [4]. Its computed LogP of 2.57 and PSA of 37.81 Ų place it within favorable fragment-like property space, and the chlorine atom serves as both a synthetic diversification point and a potential halogen-bonding pharmacophore. Fragment growth from this scaffold can leverage the secondary amine for elaboration while maintaining the cyclopropyl group's metabolic stability and conformational benefits, a strategy validated by multiple clinical-stage cyclopropylamine-containing candidates [3][4].

Quote Request

Request a Quote for N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.